N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide
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Overview
Description
N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound with the molecular formula C14H12Cl2N2O3S. It has an average mass of 359.228 Da and a monoisotopic mass of 357.994568 Da . This compound is known for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-aminophenylacetamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic effects.
Medicine: Investigated for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide: Similar structure with a methyl group attached to the nitrogen atom.
N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)acetamide derivatives: Various derivatives with different substituents on the aromatic rings.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and sulfonyl groups contribute to its reactivity and potential therapeutic applications .
Properties
CAS No. |
349401-79-2 |
---|---|
Molecular Formula |
C14H12Cl2N2O3S |
Molecular Weight |
359.22 |
IUPAC Name |
N-[4-[(2,5-dichlorophenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-9(19)17-11-3-5-12(6-4-11)18-22(20,21)14-8-10(15)2-7-13(14)16/h2-8,18H,1H3,(H,17,19) |
InChI Key |
TZZKKRQIXXEDFP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
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